Octyl (2S)-2-amino-3-methylbutanoate
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Overview
Description
Octyl (2S)-2-amino-3-methylbutanoate is an ester compound that features an octyl group attached to the ester functionality. This compound is of interest due to its potential applications in various fields such as chemistry, biology, medicine, and industry. Esters like this compound are known for their pleasant odors and are often used in flavorings and fragrances.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Octyl (2S)-2-amino-3-methylbutanoate typically involves the esterification of 2-amino-3-methylbutanoic acid with octanol. This reaction can be catalyzed by acid catalysts such as sulfuric acid or by using enzymatic methods with lipases. The reaction conditions usually involve heating the reactants under reflux to drive the esterification to completion.
Industrial Production Methods
In an industrial setting, the production of this compound can be achieved through continuous flow processes where the reactants are continuously fed into a reactor containing the catalyst. This method ensures a high yield and purity of the product. Enzymatic catalysis using immobilized lipases is also a preferred method due to its environmental benefits and high specificity .
Chemical Reactions Analysis
Types of Reactions
Octyl (2S)-2-amino-3-methylbutanoate can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed back to the corresponding acid and alcohol in the presence of water and an acid or base catalyst.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride in anhydrous conditions.
Substitution: Various reagents depending on the desired substitution, such as acyl chlorides for acylation reactions.
Major Products Formed
Hydrolysis: 2-amino-3-methylbutanoic acid and octanol.
Reduction: Octyl (2S)-2-amino-3-methylbutanol.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Octyl (2S)-2-amino-3-methylbutanoate has several applications in scientific research:
Chemistry: Used as a model compound in studying esterification and hydrolysis reactions.
Biology: Investigated for its potential role in biological systems and as a substrate for enzymatic reactions.
Medicine: Explored for its potential therapeutic properties and as a building block for drug synthesis.
Industry: Used in the production of fragrances, flavorings, and as an intermediate in the synthesis of other compounds
Mechanism of Action
The mechanism of action of Octyl (2S)-2-amino-3-methylbutanoate involves its interaction with specific molecular targets. The ester bond can be hydrolyzed by esterases, releasing the active components. The amino group can interact with various biological molecules, potentially affecting biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Octyl acetate: Another ester with a similar structure but different functional groups.
Octyl salicylate: An ester used in sunscreens with UVB absorbing properties.
Octyl octanoate: An ester used in the food and pharmaceutical industries for its pleasant odor and taste .
Uniqueness
Octyl (2S)-2-amino-3-methylbutanoate is unique due to the presence of the amino group, which allows for additional chemical reactivity and potential biological activity. This distinguishes it from other simple esters that lack this functional group.
Biological Activity
Octyl (2S)-2-amino-3-methylbutanoate, a compound derived from the esterification of 2-amino-3-methylbutanoic acid and octanol, has garnered interest in various fields including biochemistry, pharmacology, and food science. Its biological activity is attributed to its structural features, particularly the presence of an amino group that enhances its reactivity and interaction with biological systems.
The synthesis of this compound typically involves the following methods:
- Esterification : The primary method involves heating 2-amino-3-methylbutanoic acid with octanol in the presence of acid catalysts (e.g., sulfuric acid) or lipases for enzymatic catalysis. This process can be optimized for yield and purity through continuous flow techniques in industrial settings.
Property | Value |
---|---|
Molecular Formula | C₁₃H₂₅N₁O₂ |
Molecular Weight | 227.35 g/mol |
Boiling Point | Not specified |
Solubility | Soluble in organic solvents |
Biological Activity
This compound exhibits a range of biological activities, primarily due to its interaction with enzymes and cellular pathways.
The compound acts as a substrate for various enzymatic reactions, particularly those involving esterases that hydrolyze the ester bond. This hydrolysis releases active components that can influence biochemical pathways. The amino group allows for further interactions with proteins and other biomolecules, potentially modulating their activity.
Case Studies
-
Neuroprotective Effects :
Research has indicated that compounds similar to this compound can exhibit neuroprotective properties. For instance, studies on related compounds showed significant reduction in neuronal damage in models of ischemic stroke, suggesting potential therapeutic applications for neurodegenerative diseases . -
Toxicological Assessment :
In toxicity studies involving rabbits and rats, this compound was evaluated for ocular and systemic effects. Results indicated it was non-irritating to the eyes, with no significant adverse effects observed at tested doses over prolonged periods .
Applications in Research and Industry
This compound has diverse applications:
- Pharmaceutical Development : Investigated as a potential building block in drug synthesis due to its unique structural properties.
- Food Industry : Used as a flavoring agent and in food additives due to its pleasant aroma profile.
- Biological Research : Serves as a model compound for studying esterification and hydrolysis reactions, aiding in understanding biochemical processes .
Comparison with Similar Compounds
The biological activity of this compound can be contrasted with other esters:
Compound | Biological Activity | Unique Features |
---|---|---|
Octyl acetate | Flavoring agent | Simple ester without amino group |
Octyl salicylate | UVB absorbing properties | Used in sunscreens |
Octyl octanoate | Pleasant odor for food applications | Lacks amino functionality |
Properties
IUPAC Name |
octyl (2S)-2-amino-3-methylbutanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H27NO2/c1-4-5-6-7-8-9-10-16-13(15)12(14)11(2)3/h11-12H,4-10,14H2,1-3H3/t12-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNHNEYDGXNIRRV-LBPRGKRZSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCOC(=O)C(C(C)C)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCOC(=O)[C@H](C(C)C)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H27NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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